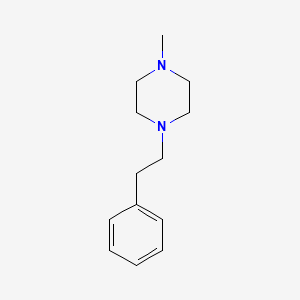![molecular formula C23H24N4 B3613564 4-(9H-fluoren-9-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B3613564.png)
4-(9H-fluoren-9-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine
Overview
Description
4-(9H-fluoren-9-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine is a chemical compound with potential scientific research applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Mechanism of Action
The mechanism of action of 4-(9H-fluoren-9-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been suggested that this compound may act as a chelator for metal ions, leading to the formation of stable complexes that can be detected by fluorescence spectroscopy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and to act as a fluorescent probe for detecting metal ions. However, the effects of this compound on living organisms are not fully understood.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(9H-fluoren-9-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine in lab experiments include its potential anticancer properties, its ability to act as a fluorescent probe for detecting metal ions, and its potential use as a drug candidate for the treatment of neurological disorders. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-(9H-fluoren-9-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Studies to determine the toxicity of this compound in living organisms.
3. Studies to optimize the synthesis method for this compound to improve yield and purity.
4. Studies to determine the potential use of this compound as a drug candidate for the treatment of neurological disorders.
5. Studies to develop new fluorescent probes based on the structure of this compound for the detection of metal ions.
Conclusion:
This compound has potential scientific research applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied. Further research is needed to fully understand the potential of this compound for the treatment of various diseases and as a tool for scientific research.
Scientific Research Applications
4-(9H-fluoren-9-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine has potential scientific research applications in various fields. This compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a fluorescent probe for detecting metal ions and as a potential drug candidate for the treatment of neurological disorders.
properties
IUPAC Name |
N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(1-methylpyrrol-2-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4/c1-25-12-6-7-18(25)17-24-27-15-13-26(14-16-27)23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,17,23H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLVFERGRRBSCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[(4-fluorophenyl)(isobutyryl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3613482.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-chloro-3-phenylacrylamide](/img/structure/B3613487.png)
![3-amino-N-cyclopentyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3613508.png)
![N,N'-bis[4-(aminocarbonyl)phenyl]terephthalamide](/img/structure/B3613522.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-phenylacetamide](/img/structure/B3613523.png)
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B3613531.png)
![2-({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}amino)benzamide](/img/structure/B3613534.png)
![4-({[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}methyl)benzonitrile](/img/structure/B3613543.png)
![N,N-diethyl-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3613550.png)
![2-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B3613551.png)
![N,N-diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3613556.png)
![4-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B3613569.png)

![4-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3613584.png)